(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
This compound is a cephalosporin derivative with a molecular formula of C₂₁H₂₀Cl₂N₂O₃S and a molecular weight of 451.362 g/mol . It features a benzhydryl ester group at the carboxylate position, enhancing lipophilicity and acting as a prodrug moiety for improved bioavailability. The chloromethyl substitution at position 3 (C-3) and the 7-amino group at position 7 (C-7) are critical for its antibacterial activity and stability. The compound is synthesized as a hydrochloride salt, which may improve solubility and crystallinity . Its stereochemistry (6R,7R) aligns with bioactive cephalosporins, ensuring proper binding to bacterial penicillin-binding proteins (PBPs) .
Properties
IUPAC Name |
benzhydryl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-11-15-12-28-20-16(23)19(25)24(20)17(15)21(26)27-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16,18,20H,11-12,23H2/t16-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPKDMBQLUWMIO-OXQOHEQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the β-lactam ring, which is a core structure in cephalosporins. The process may include:
Formation of the β-lactam ring: : This is achieved through a cyclization reaction, often using a suitable cyclizing agent.
Introduction of the chloromethyl group: : This step involves the chlorination of the precursor molecule.
Attachment of the benzhydryl group: : This is usually done through a substitution reaction where the benzhydryl group replaces a leaving group on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves:
Large-scale synthesis: : Using reactors to handle large volumes of reactants.
Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality control: : Rigorous testing to ensure the compound meets the required standards for medical use.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Reagents such as thionyl chloride (SOCl₂) for chlorination and various amines for amination.
Major Products Formed
Oxidation products: : Various oxidized derivatives with different functional groups.
Reduction products: : Reduced forms of the compound with altered structures.
Substitution products: : Derivatives with different substituents at specific positions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Employed in studies related to bacterial resistance and the mechanism of action of antibiotics.
Medicine: : Utilized in the development of new antibiotics to combat resistant bacterial strains.
Industry: : Applied in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the disruption of cell wall integrity and ultimately bacterial cell death. The molecular targets include PBPs and the pathways involved are those related to cell wall biosynthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural variations among cephalosporin derivatives include substitutions at C-3 and C-7, ester/carboxylate forms, and side-chain modifications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
C-3 Substituents :
- Chloromethyl (target compound): Enhances reactivity for prodrug activation .
- Acetoxymethyl (Compounds 6, 8): Hydrolyzes to hydroxymethyl in vivo, improving cell penetration .
- Vinyl (7-AVCA): Confers stability against AmpC β-lactamases .
C-7 Side Chains: 7-Amino (target compound): Common in early cephalosporins; less stable against β-lactamases compared to acylated derivatives . Thienylureidoacetyl (SQ 14,359): Broadens spectrum to β-lactamase-producing organisms . Methoxyimino (Ceftazidime): Enhances resistance to extended-spectrum β-lactamases (ESBLs) .
Ester vs. Carboxylate: Benzhydryl ester (target compound): Lipophilic prodrug; requires hydrolysis for activation . Sodium carboxylate (Compound 8): Water-soluble; suitable for intravenous administration .
Spectrum of Activity: The target compound’s chloromethyl and 7-amino groups suggest activity against Gram-positive bacteria, similar to cefalexin . Compounds with thiadiazole (Compound 6) or pyridinium (Ceftazidime) substituents show enhanced Gram-negative coverage .
Synthesis and Industrial Viability :
Biological Activity
(6R,7R)-Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, with CAS number 79349-53-4, is a complex compound that has garnered attention for its potential biological activities, particularly in the realm of antibiotic development. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C21H20ClN2O3S, with a molecular weight of 451.37 g/mol. The compound is typically stored under inert conditions at temperatures below -20°C to maintain stability .
This compound functions primarily as a beta-lactam antibiotic. Its mechanism involves:
- Inhibition of Cell Wall Synthesis : It binds to penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis, preventing cross-linking of peptidoglycan layers which leads to cell lysis and death .
- Biochemical Interactions : The compound interacts with various enzymes during its synthesis and metabolic processing, influencing its efficacy against different bacterial strains.
Antimicrobial Efficacy
Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its potency is attributed to its structural characteristics that enhance binding affinity to PBPs.
Case Studies
- Study on Efficacy Against Resistant Strains : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains at concentrations lower than those required for traditional beta-lactams .
- Pharmacokinetics Research : Another investigation focused on the pharmacokinetic profile of the compound, revealing that it is metabolized in the liver and primarily excreted via the kidneys, which is critical for understanding dosing and potential side effects.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other beta-lactam antibiotics:
| Compound | Mechanism | Efficacy Against MRSA | Pharmacokinetics |
|---|---|---|---|
| (6R,7R)-Benzhydryl 7-amino... | Inhibits PBPs | High | Liver metabolism; renal excretion |
| Penicillin | Inhibits PBPs | Moderate | Rapid metabolism; renal excretion |
| Cephalosporin | Inhibits PBPs | Low | Liver metabolism; variable excretion |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing (6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves functionalizing the β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) via nucleophilic substitution at the 3-chloromethyl position. For example, intermediates like 7-aminocephalosporanic acid (7-ACA) derivatives are modified using benzhydryl esters to protect carboxyl groups . Reaction temperature (0–25°C) and pH (6.5–7.5) are critical for preserving stereochemical integrity at the 6R and 7R positions. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while chiral auxiliaries ensure enantiomeric purity .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR detects characteristic signals: δ 5.2–5.7 ppm (β-lactam protons), δ 7.2–7.5 ppm (benzhydryl aromatic protons), and δ 3.8–4.2 ppm (chloromethyl group) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 500–600 range) and fragmentation patterns .
Q. What stability challenges arise during storage, and how can degradation products be mitigated?
- Methodological Answer : The compound is sensitive to hydrolysis (β-lactam ring opening) and oxidation (chloromethyl group). Stability studies under ICH guidelines recommend:
- Storage at -20°C in inert atmospheres (N₂) .
- Lyophilization with cryoprotectants (e.g., trehalose) to prevent aggregation .
- Regular HPLC monitoring to detect degradation products like 7-aminodesacetyl derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antibacterial activity data for this compound across different bacterial strains?
- Methodological Answer : Discrepancies may arise from variations in:
- Assay Conditions : Standardize MIC testing using CLSI/EUCAST protocols (e.g., cation-adjusted Mueller-Hinton broth) .
- Efflux Pump Activity : Use efflux pump inhibitors (e.g., PAβN) to distinguish intrinsic resistance .
- Structural Analogues : Compare with cephalosporins like ceftazidime () to identify SAR trends, such as the role of the 3-chloromethyl group in membrane penetration .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising β-lactamase stability?
- Methodological Answer :
- Prodrug Design : Replace benzhydryl esters with water-soluble groups (e.g., phosphate prodrugs activated in vivo) .
- Co-solvents : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
- β-Lactamase Inhibitors : Co-administer with clavulanic acid to counteract enzymatic degradation .
Q. How do computational methods predict the compound’s interaction with penicillin-binding proteins (PBPs), and how can these models be validated experimentally?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to PBP2a (Staphylococcus aureus) and PBP3 (E. coli). Focus on hydrogen bonding with Ser310 and Lys316 residues .
- Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (Kd) and correlate with MIC data .
- Mutagenesis : Engineer PBP mutants (e.g., S310A) to confirm critical interaction sites .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity in mammalian cell lines, while others indicate low toxicity?
- Methodological Answer : Variability may stem from:
- Cell Line Sensitivity : Test across multiple lines (e.g., HEK293 vs. HepG2) using MTT assays .
- Impurity Profiles : Characterize batches via LC-MS to rule out toxic byproducts (e.g., free chloromethyl derivatives) .
- Dosage Thresholds : Establish dose-response curves to identify safe therapeutic windows .
Experimental Design Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
